molecular formula C14H18N4O3 B2460258 3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-42-9

3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2460258
CAS RN: 899751-42-9
M. Wt: 290.323
InChI Key: RMUSJGLZOXBUIW-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various substituted aromatic azides . For example, a library of N-9 - and N-7 -substituted 1,2,3 triazole analogues were generated on the 2,6-di-substituted purine upon reaction with various substituted aromatic azides .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

A library of N-9 - and N-7 -substituted 1,2,3 triazole analogues were generated on the 2,6-di-substituted purine upon reaction with various substituted aromatic azides .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Anticancer, Anti-HIV-1, and Antimicrobial Activity

Research into purine derivatives has shown promising applications in the development of new candidates with antineoplastic, anti-HIV-1, and antimicrobial activities. For instance, specific triazino and triazolo[4,3-e]purine derivatives have been synthesized and evaluated for their in vitro anticancer, anti-HIV, and antimicrobial properties. Some compounds exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer. Additionally, moderate anti-HIV-1 activity and significant antimicrobial effects against certain bacterial strains were observed, highlighting the potential of purine derivatives in therapeutic applications (Ashour et al., 2012).

Psychotropic Activity

Another area of research focuses on the affinity of purine-2,6-dione derivatives for serotonin (5-HT) receptors, exploring their potential psychotropic activity. Studies have designed and synthesized various derivatives targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors, evaluating their anxiolytic and antidepressant properties. Some compounds demonstrated promising antidepressant-like and anxiolytic-like activities in preclinical models, indicating their potential as therapeutic agents for psychiatric disorders (Chłoń-Rzepa et al., 2013).

Antiviral Activity

Purine analogues have also been synthesized and evaluated for their antiviral activities. Sugar-modified nucleoside derivatives were synthesized and tested against various viruses, showing similar activity to known antiviral compounds. This research provides insights into the potential of purine analogues in developing new antiviral therapies (Kini et al., 1991).

Immunotherapeutic Agents

Additionally, novel analogues of naturally occurring purine nucleosides have been synthesized to evaluate their immunomodulatory effects. Certain guanosine analogues exhibited significant immune activity, offering potential as immunotherapeutic agents for viral protection and enhancing immune functions (Nagahara et al., 1990).

Mechanism of Action

While specific information on the mechanism of action for “3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is not available, it’s worth noting that many heterocyclic compounds, such as imidazole, have broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Heterocyclic structures are well-known components of various biologically active compounds . Nitrogen-containing hetero aromatics, such as triazole and pyrazole are well known to impart biological activity . Therefore, the development and study of these compounds will continue to be an important area of research in the future .

properties

IUPAC Name

2-butyl-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-5-6-7-17-12(19)10-11(16(4)14(17)20)15-13-18(10)8(2)9(3)21-13/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUSJGLZOXBUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

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